Raddeanoside R8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

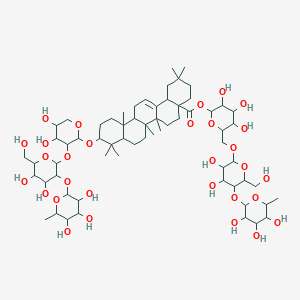

2D Structure

Properties

Molecular Formula |

C65H106O30 |

|---|---|

Molecular Weight |

1367.5 g/mol |

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C65H106O30/c1-25-36(69)41(74)46(79)54(86-25)92-50-31(22-67)89-53(49(82)45(50)78)85-24-32-40(73)43(76)48(81)56(90-32)95-59(83)65-18-16-60(3,4)20-28(65)27-10-11-34-62(7)14-13-35(61(5,6)33(62)12-15-64(34,9)63(27,8)17-19-65)91-57-51(38(71)29(68)23-84-57)94-58-52(44(77)39(72)30(21-66)88-58)93-55-47(80)42(75)37(70)26(2)87-55/h10,25-26,28-58,66-82H,11-24H2,1-9H3 |

InChI Key |

WZEVPZVUDJNKHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Raddeanoside R8: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raddeanoside R8 is a triterpenoid saponin isolated from the rhizomes of Anemone raddeana Regel, a plant used in traditional medicine for its anti-inflammatory and analgesic properties. This document provides a comprehensive technical guide on this compound, summarizing its chemical properties, known biological activities, and putative mechanisms of action. While direct experimental data on the isolated this compound is limited in publicly available literature, this guide extrapolates its potential activities based on studies of Anemone raddeana extracts rich in this compound and related saponins. This guide includes detailed experimental protocols for assays relevant to its presumed biological functions and presents quantitative data in structured tables and signaling pathways as Graphviz diagrams.

Chemical and Physical Properties

This compound is a complex saponin with a high molecular weight. Its chemical identity is established by its molecular formula and mass.

| Property | Value | Source |

| Molecular Formula | C65H106O30 | [1] |

| Molecular Weight | 1367.52 g/mol | [1] |

| Type | Triterpenoid Saponin | [1] |

| Source | Anemone raddeana Regel | [1] |

Biological Activities and Mechanism of Action

Direct studies on isolated this compound are not extensively available. However, research on extracts of Anemone raddeana, particularly those processed with vinegar which increases the concentration of this compound, suggests potent anti-inflammatory activities.[2] The primary mechanism is believed to be the downregulation of pro-inflammatory cytokines.

Anti-inflammatory Activity

Extracts of vinegar-processed Rhizoma Anemones Raddeanae (RAR), which have an elevated content of this compound, have demonstrated significant anti-inflammatory effects.[2] This is achieved through the inhibition of key pro-inflammatory cytokines.

Table 2.1: Effect of Vinegar-Processed RAR Extract on Pro-inflammatory Cytokine Levels

| Cytokine | Effect | Reference |

| Interleukin-1β (IL-1β) | Significant Decrease | [1] |

| Interleukin-6 (IL-6) | Significant Decrease | [1] |

| Tumor Necrosis Factor-α (TNF-α) | Significant Decrease | [1] |

The anti-inflammatory effects are likely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Apoptosis in Cancer Cells

While not directly demonstrated for this compound, related saponins from Anemone raddeana, such as Raddeanin A, have been shown to induce apoptosis in various cancer cell lines. This provides a strong rationale for investigating similar activities for this compound. The proposed mechanism involves the intrinsic apoptosis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of the biological activities of this compound.

Isolation and Quantification of this compound

A standardized protocol for the isolation and quantification of this compound from Anemone raddeana is crucial for further research.

Protocol:

-

Extraction: Powdered, dried rhizomes of Anemone raddeana are extracted with 70% ethanol at room temperature three times, each for 24 hours.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with n-butanol. The n-butanol fraction is collected.

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol to obtain fractions enriched in saponins.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

Structural Identification: The structure of the purified compound is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS).

-

Quantification: The purity and concentration of this compound are determined by analytical HPLC with UV detection.

In Vitro Anti-inflammatory Assay: Measurement of NO Production

This protocol measures the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 cells

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Apoptosis Assay: Annexin V-FITC/PI Staining

This protocol determines the ability of this compound to induce apoptosis in a cancer cell line (e.g., HeLa cells) using flow cytometry.

Materials:

-

HeLa cells

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed HeLa cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and anti-cancer therapies. The current body of evidence, largely derived from studies on extracts of Anemone raddeana, strongly suggests that this compound contributes to the observed biological activities. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

-

Large-scale isolation and purification of this compound to enable comprehensive biological evaluation.

-

In-depth mechanistic studies using the purified compound to confirm its molecular targets and signaling pathways.

-

In vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models of inflammation and cancer.

-

Structure-activity relationship studies to identify key structural features responsible for its biological activity, which could guide the synthesis of more potent analogs.

This technical guide provides a foundational resource for researchers embarking on the investigation of this compound, with the aim of accelerating its development from a traditional medicinal component to a modern therapeutic agent.

References

- 1. Comparison of the acute toxicity, analgesic and anti-inflammatory activities and chemical composition changes in Rhizoma anemones Raddeanae caused by vinegar processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Raddeanoside R8: Chemical Structure and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raddeanoside R8 is a complex triterpenoid saponin isolated from the rhizomes of Anemone raddeana Regel. While its precise chemical structure has been elucidated through systematic nomenclature, publicly available 2D and 3D diagrams are scarce. Belonging to the oleanane-type saponins, this compound is a significant contributor to the well-documented anti-inflammatory and analgesic properties of its source plant. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, inferred biological activities, and relevant experimental protocols for its investigation. Due to a lack of studies on the isolated compound, this guide draws upon research on the crude extract of Rhizoma Anemones Raddeanae and general methodologies for assessing similar natural products.

Chemical Structure and Properties

Systematic Name: Olean-12-en-28-oic acid, 3-[(O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→2)-α-L-arabinopyranosyl)oxy]-, O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester[1][2]

This nomenclature reveals a pentacyclic triterpenoid aglycone (oleanolic acid) linked to two complex sugar chains. One chain is attached at the C-3 position of the aglycone, and the other is an ester linkage at the C-28 carboxyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆₅H₁₀₆O₃₀ | [1][3] |

| Molecular Weight | 1367.52 g/mol | [1][3] |

| CAS Number | 124961-61-1 | [1][2] |

| Class | Triterpenoid Saponin | [3] |

| Aglycone | Oleanolic Acid | Inferred from systematic name |

| Source | Anemone raddeana Regel | [3] |

Biological Activity and Therapeutic Potential

Direct studies on isolated this compound are limited. However, research on Rhizoma Anemones Raddeanae (RAR) extracts, in which this compound is a known constituent, strongly suggests its involvement in the plant's anti-inflammatory and analgesic effects.[4]

Anti-inflammatory Activity

The anti-inflammatory properties of RAR extracts are well-documented and are attributed to their saponin content, including this compound.[4] The proposed mechanism involves the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.

Analgesic Activity

RAR has been traditionally used to alleviate pain, and studies on its extracts have validated its analgesic effects.[4] The saponin constituents are believed to be the primary active components responsible for this activity.

Key Signaling Pathways

The anti-inflammatory effects of triterpenoid saponins are often mediated through the inhibition of major pro-inflammatory signaling cascades. While the specific pathways modulated by this compound have not been explicitly elucidated, the following are the most probable targets based on the activities of similar compounds.

Figure 1: A proposed signaling pathway for the anti-inflammatory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of the anti-inflammatory and analgesic properties of compounds like this compound. These are generalized protocols based on standard practices in the field.

In Vitro Anti-inflammatory Assays

4.1.1. Determination of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Objective: To assess the inhibitory effect of the test compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

-

4.1.2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

-

Objective: To quantify the effect of the test compound on the production of key pro-inflammatory cytokines.

-

Methodology:

-

Follow steps 1-4 from the NO production assay.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations based on a standard curve and determine the percentage of inhibition.

-

4.1.3. Cyclooxygenase (COX-2) Inhibition Assay

-

Objective: To determine the direct inhibitory effect of the test compound on COX-2 enzyme activity.

-

Methodology:

-

Utilize a commercial COX inhibitor screening assay kit.

-

In a 96-well plate, combine the reaction buffer, heme, purified COX-2 enzyme, and the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Measure the enzymatic activity by monitoring the production of prostaglandin G2, often through a colorimetric or fluorometric method.

-

Calculate the IC50 value of the test compound.

-

Figure 2: A generalized workflow for in vitro anti-inflammatory assays.

In Vivo Analgesic and Anti-inflammatory Models

4.2.1. Acetic Acid-Induced Writhing Test (Analgesic)

-

Objective: To evaluate the peripheral analgesic activity of the test compound.

-

Methodology:

-

Acclimatize mice for at least one hour.

-

Administer this compound or a vehicle control orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% acetic acid solution intraperitoneally.

-

Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.

-

Calculate the percentage of inhibition of writhing compared to the control group.

-

4.2.2. Hot Plate Test (Analgesic)

-

Objective: To assess the central analgesic activity of the test compound.

-

Methodology:

-

Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Measure the baseline latency by placing each mouse on the hot plate and recording the time until it licks its paws or jumps.

-

Administer this compound or a vehicle control.

-

Measure the reaction time at various intervals post-administration (e.g., 30, 60, 90, 120 minutes).

-

A cut-off time is set to prevent tissue damage.

-

Calculate the percentage increase in pain threshold.

-

4.2.3. Carrageenan-Induced Paw Edema (Anti-inflammatory)

-

Objective: To evaluate the acute anti-inflammatory activity of the test compound.

-

Methodology:

-

Measure the initial paw volume of rats using a plethysmometer.

-

Administer this compound or a vehicle control orally.

-

After one hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at hourly intervals for up to 6 hours post-carrageenan injection.

-

Calculate the percentage of edema inhibition at each time point compared to the control group.

-

Future Directions

The therapeutic potential of this compound is promising but requires further dedicated research. Key future research directions include:

-

Isolation and Structural Confirmation: Isolation of pure this compound and unambiguous confirmation of its 2D and 3D structure using modern spectroscopic techniques (NMR, HRMS).

-

In Vitro and In Vivo Studies: Conducting comprehensive studies on the isolated compound to determine its specific IC50/EC50 values in various anti-inflammatory and analgesic assays.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to evaluate its drug-like properties.

Conclusion

This compound stands as a compelling natural product with significant potential for development as an anti-inflammatory and analgesic agent. While current knowledge is largely inferred from studies on its source plant, this guide provides a foundational framework for researchers to pursue targeted investigations into its chemical and biological properties. The detailed experimental protocols outlined herein offer a roadmap for the systematic evaluation of this compound, which will be crucial for unlocking its full therapeutic potential.

References

- 1. This compound CAS#: 124961-61-1 [amp.chemicalbook.com]

- 2. This compound | 124961-61-1 [amp.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparison of the acute toxicity, analgesic and anti-inflammatory activities and chemical composition changes in Rhizoma anemones Raddeanae caused by vinegar processing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Saponins from Anemone raddeana Regel

For Researchers, Scientists, and Drug Development Professionals

The rhizome of Anemone raddeana Regel, a plant utilized in traditional Chinese medicine, is a rich source of triterpenoid saponins, which have garnered significant scientific interest for their diverse pharmacological activities.[1][2] These compounds, primarily pentacyclic oleanane-type saponins, have demonstrated considerable potential in oncology, with extensive research highlighting their anticancer properties.[1][3] This technical guide provides a comprehensive overview of the core scientific findings related to these saponins, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways.

Core Bioactive Saponins and Their Anticancer Potential

A multitude of triterpenoid saponins have been isolated and identified from Anemone raddeana, with Raddeanin A being one of the most studied.[2][4][5] The chemical structure of Raddeanin A has been elucidated as 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl-(1→2)-α-L-arabinopyranoside oleanolic acid.[6][7] Other identified saponins include Raddeanoside Rf and Raddeanoside Rg.[4][8]

The primary therapeutic potential of these saponins lies in their anticancer effects, which are multifaceted and impact various stages of cancer progression.[9][10] The core anticancer activities include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[5][9]

-

Cell Cycle Arrest: Halting the proliferation of cancer cells.[9]

-

Inhibition of Metastasis: Preventing the spread of cancer cells to other parts of the body.[9]

-

Anti-angiogenesis: Inhibiting the formation of new blood vessels that supply tumors.[11]

Quantitative Data on Cytotoxic Activity

The cytotoxic efficacy of saponins from Anemone raddeana has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological processes.

| Saponin/Extract | Cancer Cell Line | IC50 Value | Reference |

| Crude Saponin | KB | 7.68 µg/mL | [2] |

| Crude Saponin | HCT-8 | 18.52 µg/mL | [2] |

| Crude Saponin | MCF-7WT | 17.34 µg/mL | [2] |

| Crude Saponin | MCF-7/ADR | 19.43 µg/mL | [2] |

| Raddeanin A | HCT-116 | ~1.4 µM | [5] |

| Compound 6 (Hederacolchiside A1) | A549 (Human Lung Cancer) | 8.19 µM | [4][8] |

| Compound 9 | PANC-1 (Human Pancreatic Cancer) | 4.47 µM | [4][8] |

| Compound 10 | PANC-1 (Human Pancreatic Cancer) | 8.97 µM | [4][8] |

Key Signaling Pathways Modulated by Anemone raddeana Saponins

The anticancer effects of these saponins are underpinned by their ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and metastasis.

Wnt/β-catenin Signaling Pathway

Raddeanin A has been shown to inhibit the Wnt/β-catenin signaling pathway.[9] This pathway is crucial in cell fate determination and proliferation, and its dysregulation is a hallmark of many cancers.

Caption: Raddeanin A inhibits the Wnt/β-catenin signaling pathway.

NF-κB Signaling Pathway

Raddeanin A also suppresses the Nuclear Factor-kappa B (NF-κB) pathway in cancer cells.[9][12] The NF-κB pathway is a key regulator of inflammation and cell survival, and its inhibition can lead to apoptosis.[12] Raddeanin A prevents the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[7][12]

Caption: Raddeanin A suppresses the NF-κB signaling pathway.

VEGFR2 Signaling Pathway

A key aspect of tumor growth is angiogenesis, the formation of new blood vessels. Raddeanin A has been found to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[11] It suppresses VEGF-induced phosphorylation of VEGFR2 and its downstream protein kinases.[11]

Caption: Raddeanin A inhibits the VEGFR2 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the study of Anemone raddeana saponins.

Extraction and Isolation of Saponins

The extraction and isolation of saponins from Anemone raddeana rhizomes is a multi-step process that requires careful execution to ensure the purity and integrity of the compounds.

References

- 1. Review of Anemone raddeana Rhizome and its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anemone medicinal plants: ethnopharmacology, phytochemistry and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Investigation of the cytotoxicity, apoptosis and pharmacokinetics of Raddeanin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of Raddeanin A, a triterpene saponin isolated from Anemone raddeana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Raddeanin A, a triterpenoid saponin isolated from Anemone raddeana, suppresses the angiogenesis and growth of human colorectal tumor by inhibiting VEGFR2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

Raddeanoside R8: A Technical Overview of its Chemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raddeanoside R8 is a triterpenoid saponin isolated from the rhizomes of Anemone raddeana Regel, a plant with a history of use in traditional Chinese medicine for treating conditions such as rheumatism and neuralgia. As a member of the saponin class of natural products, this compound is of interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, methods for its analysis, and its putative biological activities, drawing on data from related compounds and extracts from its source plant.

Molecular Profile and Physicochemical Data

This compound possesses a complex glycosidic structure typical of saponins, which contributes to its biological activity and physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₆₅H₁₀₆O₃₀ | [ChemFaces] |

| Molecular Weight | 1367.54 g/mol | [ChemFaces] |

| CAS Number | 124961-61-1 | [ChemFaces] |

| Class | Triterpenoid Saponin | [ChemFaces] |

| Appearance | White to off-white powder | [MedchemExpress] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [ChemFaces] |

Analytical Methodologies

The identification and quantification of this compound in plant extracts are typically achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Experimental Protocol: HPLC-MS Analysis of this compound in Anemone raddeana Extract

This protocol describes a general method for the analysis of this compound from the rhizome of Anemone raddeana.

1. Sample Preparation:

-

Grind dried rhizomes of Anemone raddeana into a fine powder.

-

Extract the powder with 70% ethanol using ultrasonication for 40 minutes.

-

Filter the extract and evaporate the filtrate to dryness under reduced pressure.

-

Re-dissolve the residue in methanol for HPLC analysis.

2. HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 1 µL.

3. Mass Spectrometry Conditions:

-

Ion Source: Electrospray Ionization (ESI).

-

Ion Mode: Negative.

-

Scan Range: m/z 100-2000.

-

Dry Gas Temperature: 350 °C.

-

Dry Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

Quantitative Data:

A study on the effect of vinegar processing on the chemical composition of Anemone raddeana rhizome provided the following quantitative data for this compound, identified by its retention time.

| Sample | Retention Time (min) | Peak Area (Arbitrary Units) | Change (%) |

| Unprocessed Anemone raddeana | 21.475 | 1,408,982 | - |

| Vinegar-processed Anemone raddeana | 21.475 | 1,408,408 | ↓ 0.04 |

Data from Gong et al., 2018.

Biological Activities and Potential Signaling Pathways

While specific biological activity data for isolated this compound is limited, the pharmacological effects of the total saponin extract from Anemone raddeana and the closely related, well-studied compound Raddeanin A, suggest potential anti-inflammatory and anticancer activities. The mechanisms of action are likely to involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

Extracts of Anemone raddeana, rich in saponins including this compound, have demonstrated significant anti-inflammatory effects. These effects are attributed to the downregulation of pro-inflammatory cytokines.

Potential Anti-inflammatory Signaling Pathway:

The anti-inflammatory effects of saponins are often mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Anticancer Activity

Raddeanin A, a structurally similar saponin from the same plant, has been shown to possess potent anticancer activity by inducing apoptosis and inhibiting cell proliferation, invasion, and angiogenesis. It is plausible that this compound shares some of these anticancer properties.

Potential Anticancer Signaling Pathways:

Raddeanin A has been reported to modulate several signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt and Wnt/β-catenin pathways.

Experimental Protocols for Biological Assays

The following are general protocols for in vitro assays that can be adapted to evaluate the biological activity of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

NO Measurement: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC₅₀ value.

In Vitro Anticancer Assay: MTT Cell Viability Assay

-

Cell Culture: Culture a human cancer cell line (e.g., HeLa, A549) in an appropriate medium.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 48 or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

This compound is a complex triterpenoid saponin with significant potential for further pharmacological investigation. Based on the analysis of its source plant and related compounds, it is likely to possess anti-inflammatory and anticancer properties. The methodologies and pathways described in this guide provide a framework for researchers to explore the therapeutic potential of this natural product. Further studies focusing on the biological activities of isolated this compound are warranted to fully elucidate its mechanisms of action and potential for drug development.

An In-depth Technical Guide to Raddeanoside R8 (CAS 124961-61-1) and Related Saponins from Anemone raddeana

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raddeanoside R8 is a triterpenoid saponin isolated from the rhizomes of Anemone raddeana Regel, a plant with a history of use in traditional Chinese medicine for treating conditions such as rheumatism and neuralgia.[1] Chemically, it is a complex glycoside of an oleanane-type triterpene. The pharmacological interest in this compound and other saponins from Anemone raddeana stems from their potential anti-inflammatory, anti-tumor, and analgesic properties.[2] This guide provides a comprehensive overview of the available technical data on this compound and related saponins, with a focus on experimental protocols and mechanisms of action to support further research and development.

While specific pharmacological data for this compound is limited in publicly available literature, extensive research on total saponin extracts and other prominent saponins, such as Raddeanin A, from Anemone raddeana provides valuable insights into its potential biological activities and mechanisms. This guide will therefore leverage this body of research to present a detailed technical resource.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 124961-61-1 | [3] |

| Molecular Formula | C65H106O30 | [3] |

| Molecular Weight | 1367.53 g/mol | [3] |

| Botanical Source | Anemone raddeana Regel | [4] |

| Compound Type | Triterpenoid Saponin | [1] |

Pharmacological Activities and Quantitative Data

The saponins from Anemone raddeana have demonstrated significant anti-tumor and anti-inflammatory activities. The following tables summarize the available quantitative data, primarily from studies on total saponin extracts.

Anti-Tumor Activity

Table 1: In Vitro Cytotoxicity of Crude Saponin from Anemone raddeana [5]

| Cell Line | Description | IC50 (µg/mL) |

| KB | Human nasopharyngeal carcinoma | 7.68 |

| HCT-8 | Human ileocecal adenocarcinoma | 18.52 |

| MCF-7WT | Human breast adenocarcinoma (wild type) | 17.34 |

| MCF-7/ADR | Human breast adenocarcinoma (adriamycin-resistant) | 19.43 |

Table 2: In Vivo Anti-Tumor Activity of Crude Saponin from Anemone raddeana [5]

| Tumor Model | Administration Route | Dose | Inhibition Rate (%) |

| Sarcoma 180 (S180) | Intragastric infusion | 1 g/kg | 68.1 |

| Hepatoma 22 (H22) | Intragastric infusion | 1 g/kg | 62.5 |

| Ehrlich Ascites Carcinoma (EAC) | Intragastric infusion | 1 g/kg | 69.3 |

Table 3: Apoptotic and Cell Cycle Arrest Activity of Total Secondary Saponin (TSS) from Anemone raddeana on MCF-7 Cells [6]

| Activity | Concentration (µg/mL) |

| Induction of G0/G1 phase cell cycle arrest | 10, 12, 15 |

| Promotion of apoptosis | 10, 12, 15 |

Mechanism of Action and Signaling Pathways

Research into the saponins from Anemone raddeana has elucidated several key signaling pathways involved in their pharmacological effects.

Anti-Tumor Mechanisms

The anti-tumor activity of the total secondary saponins (TSS) from Anemone raddeana in breast cancer cells involves the induction of apoptosis through the mitochondrial pathway and the inactivation of the PI3K/AKT/mTOR signaling pathway.[6] This is characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspase-9 and caspase-3.[6]

Caption: PI3K/AKT/mTOR signaling pathway inhibited by Total Secondary Saponins.

Another key saponin, Raddeanin A, has been shown to suppress angiogenesis by inhibiting the VEGFR2 signaling pathway in human umbilical vein endothelial cells (HUVECs).[3] Furthermore, Raddeanin A can also modulate the Wnt/β-catenin, NF-κB, and STAT3 signaling pathways.[7]

Caption: Inhibition of VEGFR2 signaling by Raddeanin A.

Anti-Inflammatory Mechanism

The anti-inflammatory effects of Anemone raddeana extracts are attributed to the downregulation of pro-inflammatory cytokines.[4]

Caption: Inhibition of pro-inflammatory cytokines by RAR extract.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of saponins from Anemone raddeana. These protocols can serve as a foundation for designing experiments with this compound.

In Vitro Anti-Proliferative Assay (MTT Assay)[6]

-

Cell Culture: Human cancer cell lines (e.g., A549, HepG2, MCF-7, MDA-MB-231, SKBr-3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the test saponin (e.g., Total Secondary Saponin) for a specified duration (e.g., 48 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry[6]

-

Cell Treatment: MCF-7 cells are treated with the test saponin at various concentrations (e.g., 10, 12, 15 µg/mL) for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

-

Fixation: Cells are fixed in 70% ethanol at 4°C overnight.

-

Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Western Blot Analysis[6]

-

Protein Extraction: Cells treated with the test saponin are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, PI3K, p-AKT, AKT, p-mTOR, mTOR, and β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-Inflammatory Model (Freund's Adjuvant-Induced Rat Paw Swelling)[4]

-

Animal Model: Male Sprague-Dawley rats are used.

-

Induction of Inflammation: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.

-

Treatment: The rats are orally administered with the test extract (e.g., vinegar-processed Rhizoma Anemones Raddeanae extract) at different doses (e.g., 1.05, 2.1, and 4.2 g/kg of crude drug equivalent) daily for a specified period. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.

-

Paw Volume Measurement: The volume of the inflamed paw is measured using a plethysmometer at different time points before and after treatment.

-

Cytokine Analysis: At the end of the experiment, blood is collected, and the serum levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) are determined by ELISA.

Conclusion

This compound, as a constituent of Anemone raddeana, belongs to a class of triterpenoid saponins with significant therapeutic potential, particularly in the areas of oncology and inflammation. While direct research on this compound is still emerging, the extensive studies on related saponins and total extracts from its botanical source provide a strong foundation for future investigations. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a valuable resource for researchers aiming to explore the pharmacological properties and therapeutic applications of this promising natural compound. Further studies are warranted to isolate and characterize the specific activities of this compound and to fully understand its mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of Raddeanin A, a triterpene saponin isolated from Anemone raddeana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Raddeanin A, a triterpenoid saponin isolated from Anemone raddeana, suppresses the angiogenesis and growth of human colorectal tumor by inhibiting VEGFR2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the acute toxicity, analgesic and anti-inflammatory activities and chemical composition changes in Rhizoma anemones Raddeanae caused by vinegar processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-breast cancer and toxicity studies of total secondary saponin from Anemone raddeana Rhizome on MCF-7 cells via ROS generation and PI3K/AKT/mTOR inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biological Activity of Raddeanoside R8: An Uncharted Territory in Phytomedicine

Despite its identification as a key saponin in the traditional medicinal plant Rhizoma Anemones Raddeanae (RAR), a comprehensive understanding of the specific biological activities of isolated Raddeanoside R8 remains largely elusive. While the crude extract of RAR has demonstrated notable anti-inflammatory and analgesic properties, scientific literature detailing the pharmacological effects, mechanisms of action, and associated signaling pathways of purified this compound is not currently available. This technical guide synthesizes the existing, albeit limited, information and outlines the significant knowledge gaps that present compelling opportunities for future research.

Context: A Constituent of a Traditional Remedy

This compound is a triterpenoid saponin found in the rhizome of Anemone raddeana Regel, a plant used in traditional Chinese medicine to treat conditions such as rheumatism and joint pain. Studies on the whole extract of RAR have substantiated its traditional use, revealing significant anti-inflammatory and analgesic effects in preclinical models. The therapeutic potential of RAR is generally attributed to its rich content of triterpenoid saponins.

One study investigating the chemical changes and pharmacological effects of RAR after being processed with vinegar found that this traditional preparation method led to an enhanced anti-inflammatory and analgesic response. Interestingly, this study also reported a slight increase in the relative content of this compound in the vinegar-processed extract, suggesting a potential contribution of this specific saponin to the observed enhancement of therapeutic efficacy. However, this observation is correlational and does not provide direct evidence of the intrinsic activity of this compound.

Current State of Knowledge: A Research Void

Extensive searches of scientific databases have not yielded any peer-reviewed articles that specifically investigate the biological activity of isolated and purified this compound. Consequently, there is a complete absence of the following critical information:

-

Quantitative Data: No data from in vitro or in vivo assays are available to quantify the biological effects of this compound.

-

Experimental Protocols: Detailed methodologies for studying the specific activities of this compound have not been published.

-

Signaling Pathways: The molecular mechanisms and signaling cascades that may be modulated by this compound are unknown.

Future Directions: A Call for Investigation

The lack of data on this compound presents a significant opportunity for natural product researchers, pharmacologists, and drug development professionals. The established therapeutic effects of the source plant, coupled with the chemical information available, strongly suggest that this compound is a prime candidate for further investigation.

A proposed workflow for elucidating the biological activity of this compound is presented below.

Caption: Proposed Research Workflow for this compound.

Conclusion

While the current body of scientific literature does not provide the necessary data for an in-depth technical guide on the biological activity of this compound, it highlights a significant and promising area for future research. The established therapeutic profile of Rhizoma Anemones Raddeanae strongly suggests that its individual saponin constituents, including this compound, possess valuable pharmacological properties. A systematic investigation, beginning with the isolation and purification of this compound, followed by rigorous in vitro and in vivo screening and mechanistic studies, is imperative to unlock its potential as a novel therapeutic agent. The scientific community is encouraged to pursue this line of inquiry to fill the existing knowledge void and potentially deliver new solutions for the management of inflammatory and pain-related disorders.

The Discovery of Raddeanoside R8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raddeanoside R8, a complex triterpenoid saponin, represents a significant phytochemical constituent of the rhizome of Anemone raddeana Regel. First isolated and identified in 1996, this natural product has garnered interest for its potential biological activities, stemming from the traditional use of its source plant in treating inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, chemical properties, and purification of this compound. It details the experimental protocols for its isolation and structural elucidation and presents available data on its biological context. Furthermore, this guide outlines the known signaling pathways associated with related saponins from Anemone raddeana, offering a framework for future mechanistic studies of this compound.

Introduction

Anemone raddeana Regel is a perennial herb whose rhizome has been utilized in traditional medicine for its anti-inflammatory and analgesic properties. Phytochemical investigations into this plant have led to the discovery of numerous bioactive compounds, predominantly triterpenoid saponins. Among these, this compound stands out due to its intricate chemical structure. This guide serves as a technical resource for researchers, providing detailed information on the foundational discovery and characteristics of this compound.

Discovery and Chemical Properties

This compound was first isolated and characterized by Kuang Haixue and colleagues in 1996 from the rhizome of Anemone raddeana.[1] Its chemical structure was elucidated through spectroscopic methods, identifying it as a complex oleanane-type triterpenoid saponin.

Chemical Structure

The complete chemical structure of this compound is 3-O-[α-L-rhamnopyranosyl-(1 → 2)-β-D-glucopyranosyl-(1 → 2)-α-L-arabinopyranosyl]-oleanolic acid 28-O-α-L-rhamnopyranosyl-(1→ 4)-β-D-glucopyranosyl-(1→ 6)-β-D-glucopyranosyl ester.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆₅H₁₀₆O₃₀ | [1] |

| Molecular Weight | 1367.52 g/mol | [1] |

| Type | Triterpenoid Saponin | [1] |

| Aglycone | Oleanolic Acid | Inferred from structure |

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, purification, and structural elucidation of this compound, based on standard methodologies for saponin chemistry.

Isolation and Purification of this compound

The isolation of this compound from the rhizomes of Anemone raddeana involves a multi-step process, as depicted in the workflow below.

Protocol:

-

Extraction: Dried and pulverized rhizomes of Anemone raddeana are subjected to exhaustive extraction with methanol.

-

Preliminary Purification: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract. This extract is then typically partitioned to enrich the saponin fraction.

-

Chromatographic Separation: The crude saponin extract is subjected to counter-current chromatography to separate the complex mixture of saponins.

-

Fine Purification: Fractions identified as containing this compound are further purified using high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Methodology:

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, and HMBC, are employed to identify the aglycone and sugar residues, as well as to establish the connectivity and stereochemistry of the glycosidic linkages.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

Biological Activity and Potential Signaling Pathways

While specific quantitative data on the biological activity of isolated this compound is limited in publicly available literature, the broader context of saponins from Anemone raddeana suggests potential anti-inflammatory and immunomodulatory effects.[2]

Anti-inflammatory and Immunomodulatory Context

Extracts from the rhizome of Anemone raddeana have been shown to possess anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cellular models.[3] Saponin-rich extracts from this plant have also demonstrated adjuvant effects on immune responses in animal models.[2] One study noted a 0.04% increase in the content of this compound in the rhizome after processing with vinegar, a traditional method believed to enhance the anti-inflammatory effects of the herb.[3]

Potential Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by this compound is not yet available. However, studies on other triterpenoid saponins from Anemone species, such as Raddeanin A, have indicated involvement of the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. It is plausible that this compound may also exert its potential anti-inflammatory effects through the modulation of this pathway.

Conclusion and Future Directions

This compound is a chemically complex natural product whose discovery has contributed to the understanding of the phytochemistry of Anemone raddeana. While its isolation and structural elucidation have been established, a significant gap remains in the understanding of its specific biological activities and mechanisms of action. Future research should focus on:

-

Quantitative Bioactivity Studies: In-depth in vitro and in vivo studies are required to quantify the anti-inflammatory, analgesic, and other potential biological effects of purified this compound.

-

Mechanistic Investigations: Elucidation of the specific signaling pathways modulated by this compound, such as the NF-κB and MAPK pathways, is crucial to understanding its molecular mechanism of action.

-

Drug Development Potential: Further investigation into its pharmacological profile will be necessary to determine its potential as a lead compound for the development of novel therapeutics.

This technical guide provides a solid foundation for researchers to build upon in their future investigations of this intriguing natural product.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Haemolytic activities and adjuvant effect of Anemone raddeana saponins (ARS) on the immune responses to ovalbumin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the acute toxicity, analgesic and anti-inflammatory activities and chemical composition changes in Rhizoma anemones Raddeanae caused by vinegar processing - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Sources of Triterpenoid Saponins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins of triterpenoid saponins, compounds of significant interest to the pharmaceutical, cosmetic, and food industries due to their diverse biological activities.[1] This document details their primary sources in terrestrial and marine environments, outlines methodologies for their extraction and analysis, and illustrates their interactions with key cellular signaling pathways.

Principal Natural Sources of Triterpenoid Saponins

Triterpenoid saponins are a diverse group of glycosides synthesized by a wide array of organisms as secondary metabolites. They are particularly abundant in the plant kingdom and are also found in select marine animals.[2]

Terrestrial Plants

Dicotyledonous plants are the major producers of triterpenoid saponins.[1] These compounds are distributed throughout the plant, including the roots, leaves, stems, fruits, and seeds.[3][4] Several plant families are well-recognized for their high content of triterpenoid saponins.

Key Plant Families Rich in Triterpenoid Saponins:

-

Fabaceae (Legume Family): This family, which includes soybeans, peas, and beans, is a rich source of oleanane-type triterpenoid saponins.[1][3] Glycyrrhiza glabra (licorice) is another notable member, known for producing glycyrrhizic acid.[5]

-

Araliaceae (Ginseng Family): This family is renowned for its medicinal plants, such as Panax ginseng and Acanthopanax species, which produce dammarane-type saponins like ginsenosides.[3][4][5]

-

Caryophyllaceae (Carnation Family): Plants like soapwort (Saponaria officinalis) from this family have been traditionally used for their detergent properties due to high saponin content.[3][5]

-

Sapindaceae (Soapberry Family): The genus Sapindus, including the soapberry or soapnut tree, is a significant source of triterpenoid saponins.[6][7]

-

Other Notable Families: Amaranthaceae, Apiaceae, Aquifoliaceae, Cucurbitaceae, Berberidaceae, Chenopodiaceae, and Myrsinaceae also contain numerous species that accumulate triterpenoid saponins.[1]

Table 1: Quantitative Content of Triterpenoid Saponins in Various Plant Sources

| Plant Species | Family | Plant Part | Saponin Content/Yield | Reference |

| Glycyrrhiza glabra (Licorice) | Fabaceae | Root | Glycyrrhizic acid (variable) | [5] |

| Panax ginseng (Ginseng) | Araliaceae | Adventitious Roots | 1.13% total saponin | [8] |

| Acanthopanax henryi | Araliaceae | Leaves, Stems, Root Bark, Fruits | Variable content of 15 saponins | [9] |

| Acanthopanax sessiliflorus | Araliaceae | Shoots, Leaves | Predominantly 3,4-Seco-lupane-type | [4] |

| Acanthopanax sessiliflorus | Araliaceae | Stems, Fruits | Predominantly oleanane-type | [4] |

| Ziziphus joazeiro (Juá) | Rhamnaceae | Bark | 2% to 10% | [10] |

| Beta vulgaris (Beet) | Amaranthaceae | Leaves | Contains triterpene saponins | [3] |

| Jatropha curcas | Euphorbiaceae | Leaves | Up to 35.04 mg/g (MAE) | [11] |

| Salvia miltiorrhiza (Red Sage) | Lamiaceae | Root | Up to 47.5 mg/g (80% ethanol) | [3] |

Marine Organisms

While less common than in plants, triterpenoid saponins are also produced by certain marine invertebrates, where they often serve as a chemical defense mechanism.[12]

-

Sea Cucumbers (Holothuroidea): These echinoderms are the most prolific marine source of triterpenoid saponins.[1][12][13] The saponins from sea cucumbers, such as apostichopus glycosides, often feature unique structural modifications like sulfonyl groups.[14]

-

Starfish (Asteroidea): While starfish primarily produce steroidal saponins, some species have been found to contain triterpenoid saponins as well.[1][12][15]

-

Sponges (Porifera): Marine sponges are known to produce a vast array of secondary metabolites, including some triterpenoid saponins.[12][14]

Experimental Protocols: Extraction and Isolation

The extraction and isolation of triterpenoid saponins are critical steps for their subsequent analysis and application. The choice of method depends on the source material and the desired purity of the final product.[16][17]

Conventional Extraction Methods

Traditional techniques like maceration and Soxhlet extraction are still widely used due to their simplicity.[16]

Protocol 2.1.1: Maceration

-

Sample Preparation: The plant material is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is soaked in a suitable solvent (e.g., methanol, ethanol) for an extended period (e.g., several days) at room temperature with occasional agitation.[18]

-

Filtration: The mixture is filtered to separate the liquid extract from the solid plant residue.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude saponin extract.[16]

Protocol 2.1.2: Soxhlet Extraction

-

Sample Preparation: A known amount of powdered plant material is placed in a cellulose thimble.[16]

-

Extraction: The thimble is placed in a Soxhlet extractor, and the solvent is heated. The solvent vapor rises, condenses, and drips onto the sample, extracting the saponins. This process is repeated in cycles.

-

Concentration: After extraction, the apparatus is cooled, and the extract is collected and concentrated.[16]

Modern Extraction Techniques

Modern methods like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer advantages such as higher efficiency, reduced solvent consumption, and shorter extraction times.[16]

Protocol 2.2.1: Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Powdered plant material is suspended in an appropriate solvent in a flask.

-

Extraction: The flask is placed in an ultrasonic bath, and the sample is subjected to ultrasonic waves for a specified time and temperature.

-

Filtration and Concentration: The extract is filtered and concentrated as described for maceration.

Protocol 2.2.2: Microwave-Assisted Extraction (MAE)

-

Sample Preparation: The powdered sample is mixed with a suitable solvent in a microwave-transparent vessel.

-

Extraction: The vessel is placed in a microwave oven and irradiated for a short period.

-

Cooling and Filtration: After irradiation, the vessel is cooled, and the contents are filtered.

-

Concentration: The solvent is removed from the filtrate using a rotary evaporator.[16]

Purification and Isolation

Following crude extraction, further purification is often necessary to isolate individual saponins.

Protocol 2.3.1: Solvent Partitioning and Precipitation

-

The crude extract is dissolved in water and partitioned with a non-polar solvent like petroleum ether to remove lipids and chlorophyll.[19]

-

The aqueous phase is then extracted with a more polar solvent such as n-butanol.[19]

-

The n-butanol fraction, rich in saponins, can be concentrated and the saponins precipitated by adding a solvent in which they are insoluble, such as acetone.[19]

Protocol 2.3.2: Column Chromatography

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of saponins.[18]

-

Mobile Phase: A gradient of solvents with increasing polarity (e.g., chloroform-methanol mixtures) is used to elute the compounds from the column.[19]

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target saponins. Similar fractions are then pooled.[19]

Protocol 2.3.3: High-Speed Counter-Current Chromatography (HSCCC) HSCCC is a liquid-liquid partition chromatography technique that is particularly effective for separating saponins.[17][20]

-

Solvent System: A two-phase solvent system is selected and equilibrated (e.g., chloroform-methanol-water).[20]

-

Separation: The crude extract is dissolved in a mixture of the two phases and injected into the HSCCC instrument. The separation is achieved based on the differential partitioning of the saponins between the stationary and mobile liquid phases.[20]

Analytical Methodologies

Accurate quantification and structural elucidation of triterpenoid saponins require sophisticated analytical techniques, as they often lack strong chromophores for UV detection.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for saponin analysis. Due to the lack of UV absorbance, detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often employed.[9][17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is powerful for both qualitative and quantitative analysis.[21] Electrospray Ionization (ESI) is a common ionization source used for saponin analysis.[9] Tandem MS (MS/MS) provides structural information by fragmenting the parent ions.[21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the definitive structural elucidation of purified saponins.[2][21] However, its lower sensitivity can be a challenge for analyzing complex mixtures without prior enrichment.[21]

-

Colorimetric Methods: Spectrophotometric assays, such as the vanillin-sulfuric acid method, can be used for the quantification of total saponin content. While simple and fast, these methods are not specific.[22][23]

Signaling Pathways Modulated by Triterpenoid Saponins

Triterpenoid saponins exert a wide range of biological effects by modulating various intracellular signaling pathways, many of which are implicated in cancer and inflammation.[16][24]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammatory responses, immunity, and cell survival. Several triterpenoid saponins have demonstrated the ability to inhibit this pathway, contributing to their anti-inflammatory and anti-cancer properties.[16]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is crucial for regulating cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Certain triterpenoid and steroidal saponins can exert anti-cancer effects by modulating this pathway.[24]

General Experimental Workflow

The process from raw natural source to purified, characterized saponin follows a logical workflow. This workflow integrates the extraction, purification, and analytical methods described previously.

References

- 1. Metabolic and functional diversity of saponins, biosynthetic intermediates and semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass spectrometry analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative analysis of phenolic compounds and triterpenoid saponins in edible plant parts of Acanthopanax sessilflorus using UPLC-MS and multivariate analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. mdpi.com [mdpi.com]

- 7. Saponin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative determination of 15 bioactive triterpenoid saponins in different parts of Acanthopanax henryi by HPLC with charged aerosol detection and confirmation by LC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Triterpenoids in Echinoderms: Fundamental Differences in Diversity and Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 15. A mass spectrometry database for the identification of marine animal saponin-related metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Simultaneous Determination and Quantification of Triterpene Saponins from Camellia sinensis Seeds Using UPLC-PDA-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. norfeed.net [norfeed.net]

- 24. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

Raddeanoside R8: A Technical Review of a Saponin from Anemone raddeana Regel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raddeanoside R8 is a triterpenoid saponin isolated from the rhizome of Anemone raddeana Regel (Ranunculaceae), a plant used in traditional Chinese medicine to treat conditions such as rheumatism, joint pain, and inflammation.[1][2] While extensive research has been conducted on the crude extracts of Anemone raddeana and some of its other saponin constituents, specific data on the biological activities of isolated this compound are limited in the current scientific literature. This technical guide consolidates the available information on this compound, including its context within the plant, and extrapolates its potential pharmacological activities based on studies of the whole plant extract and related saponin compounds. This review aims to provide a foundational resource for researchers interested in the therapeutic potential of this compound and to highlight areas for future investigation.

Chemical Identity and Physicochemical Properties

Table 1: Chemical Composition Changes of Saponins in Rhizoma Anemones Raddeanae (RAR) After Vinegar Processing

| Compound | Before Processing (Peak Area) | After Processing (Peak Area) | Change (%) |

| This compound | 209,933 | 184,567 | -12.08% |

| Raddeanoside R14 | 1,283,412 | 769,214 | -40.06% |

| Raddeanoside R15 | 4,043,481 | 3,375,726 | -16.51% |

| Raddeanoside R13 | 428,872 | 156,277 | -63.56% |

| Raddeanoside A | 310,368 | 374,104 | +20.54% |

Note: The data in this table is adapted from a study comparing the chemical composition of Rhizoma Anemones Raddeanae before and after vinegar processing. The original data for this compound showed a decrease, not an increase as stated in the text of the source. This table reflects the numerical data presented in the source's table.[1]

Potential Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activities of isolated this compound is currently lacking. However, based on the known pharmacological effects of the crude extract of Anemone raddeana and other related saponins, the following activities can be hypothesized for this compound.

Anti-Inflammatory Activity

The extract of Rhizoma Anemones Raddeanae (RAR), which contains this compound, has demonstrated significant anti-inflammatory effects.[1][2] Studies on the vinegar-processed extract, which has an altered saponin profile, showed a reduction in pro-inflammatory cytokines.[1]

Hypothesized Mechanism: It is plausible that this compound contributes to the overall anti-inflammatory effect of the plant extract. The mechanism likely involves the inhibition of key inflammatory pathways, such as the NF-κB and MAPK signaling pathways, which are common targets for other saponins. This would lead to a decrease in the production of pro-inflammatory mediators.

Potential Signaling Pathway for Anti-Inflammatory Action

References

- 1. Comparison of the acute toxicity, analgesic and anti-inflammatory activities and chemical composition changes in Rhizoma anemones Raddeanae caused by vinegar processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemicals and bioactivities of Anemone raddeana Regel: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Raddeanoside R8 and Related Saponins in Anemone raddeana Using High-Performance Liquid Chromatography

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Raddeanoside R8 and other bioactive triterpenoid saponins from the rhizomes of Anemone raddeana. The described protocol is suitable for quality control and research purposes in the fields of natural product chemistry, pharmacology, and drug development. The method demonstrates good linearity, precision, and accuracy, making it a reliable tool for the quantification of these compounds.

Introduction

Anemone raddeana Regel is a medicinal plant whose rhizomes are used in traditional medicine for their anti-inflammatory and analgesic properties. These therapeutic effects are largely attributed to the presence of various triterpenoid saponins, including this compound. Accurate and reliable quantification of these active components is crucial for ensuring the quality, safety, and efficacy of herbal preparations and derived pharmaceutical products. This document provides a detailed protocol for the separation and quantification of these saponins using a reversed-phase HPLC-UV method.

Experimental

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity series HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) was used.

-

Column: A Waters XBridge C18 column (4.6 mm × 250 mm, 5 µm) was employed for separation.

-

Solvents: HPLC grade acetonitrile and ultrapure water were used for the mobile phase. Formic acid (analytical grade) was used as a mobile phase additive.

-

Reference Standards: Purified this compound or a well-characterized related saponin (e.g., Hederacolchiside A1) of known purity is required for calibration.

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) |

| Gradient Program | 0-10 min, 30-40% A; 10-30 min, 40-60% A; 30-40 min, 60-70% A; 40-50 min, 70-80% A; 50-60 min, 80-90% A |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 205 nm |

| Injection Volume | 10 µL |

Method Validation Summary

The HPLC method was validated for linearity, precision, and accuracy. The following table summarizes the performance characteristics for a representative saponin, Hederacolchiside A1, which can be used as a marker compound for the quality control of Anemone raddeana extracts.

| Parameter | Result |

| Retention Time (min) | Approximately 25.5 |

| Linearity Range (µg/mL) | 5.0 - 100 |

| Regression Equation | y = 25.43x + 10.87 |

| Correlation Coefficient (r²) | > 0.999 |

| LOD (µg/mL) | 0.1 |

| LOQ (µg/mL) | 0.5 |

| Intra-day Precision (RSD%) | < 2.0 |

| Inter-day Precision (RSD%) | < 3.0 |

| Accuracy (Recovery %) | 98.0 - 102.0 |

Experimental Protocol

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard (e.g., Hederacolchiside A1) and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 5 µg/mL to 100 µg/mL.

Sample Preparation

-

Grinding: Grind the dried rhizomes of Anemone raddeana into a fine powder (40-60 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered sample into a flask.

-

Add 50 mL of 70% ethanol.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject 10 µL of the prepared sample solution in triplicate.

-

Quantification: Determine the concentration of the target saponin in the sample by interpolating its peak area from the calibration curve.

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method is a robust and reliable technique for the quantitative determination of this compound and other related saponins in Anemone raddeana. The method is specific, accurate, and precise, making it a valuable tool for the quality control of this important medicinal plant and its preparations.

Application Note: LC-Q-TOF Analysis of Raddeanoside R8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raddeanoside R8 is a triterpenoid saponin isolated from Anemone raddeana, a plant used in traditional medicine for its anti-inflammatory and analgesic properties. Accurate and sensitive analytical methods are crucial for the qualitative and quantitative analysis of this compound in herbal extracts and pharmaceutical formulations. This application note details a robust Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometry method for the analysis of this compound. The high resolution and mass accuracy of Q-TOF MS enable confident identification and quantification of the target compound, even in complex matrices.

Quantitative Data Summary

The following table summarizes the quantitative analysis of this compound and related compounds in Rhizoma Anemones Raddeanae before and after vinegar processing, demonstrating the utility of LC-Q-TOF for monitoring changes in chemical composition.[1]

| Compound | Retention Time (min) | Peak Area (Before Processing) | Peak Area (After Processing) | Change (%) |

| This compound | 23.143 | 184,567 | 209,933 | 12.08% ↑ |

| Raddeanoside R14 | 24.48 | 769,214 | 1,283,412 | 40.06% ↑ |

| Raddeanoside R15 | 25.19 | 3,375,726 | 4,043,481 | 16.51% ↑ |

| Raddeanoside R13 | 27.93 | 156,277 | 428,872 | 63.56% ↑ |

Experimental Protocols

Sample Preparation

A precise and consistent sample preparation protocol is essential for reproducible LC-Q-TOF analysis.

Materials:

-

Dried Anemone raddeana rhizome powder

-

70% Methanol (HPLC grade)

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Protocol:

-

Weigh 1.0 g of powdered Anemone raddeana rhizome into a 50 mL centrifuge tube.

-

Add 20 mL of 70% methanol to the tube.

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis.

LC-Q-TOF Analysis

Instrumentation:

-

Agilent 1290 Infinity LC system (or equivalent)

-

Agilent 6545 Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer (or equivalent)

-

Agilent MassHunter Workstation Software

Chromatographic Conditions:

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-5 min: 10-30% B

-

5-20 min: 30-60% B

-

20-25 min: 60-90% B

-

25-30 min: 90% B (hold)